Thymidine 3'-benzoate
Description
Contextualization within Nucleoside Chemistry
Nucleoside chemistry is a specialized field within organic chemistry that focuses on the study of nucleosides—molecules composed of a nucleobase (in this case, thymine) linked to a sugar (deoxyribose for DNA or ribose for RNA). Thymidine (B127349) itself consists of a thymine (B56734) base attached to a deoxyribose sugar. The deoxyribose moiety possesses two hydroxyl (-OH) groups at the 3' and 5' positions, which are primary sites for chemical reactions.
Thymidine 3'-benzoate is formed by the esterification of the hydroxyl group at the 3' position of the deoxyribose sugar with benzoic acid. This modification results in the formation of a benzoate (B1203000) ester linkage. The introduction of the benzoate group alters the chemical properties of the nucleoside, particularly the reactivity of the 3'-hydroxyl group. ontosight.ai This strategic modification places this compound within the class of "protected nucleosides."
| Component | Description |
| Core Nucleoside | Thymidine |
| Sugar Moiety | Deoxyribose |
| Nucleobase | Thymine |
| Modifying Group | Benzoate |
| Position of Modification | 3'-hydroxyl group of the deoxyribose sugar |
Significance as a Protected Nucleoside Intermediate in Synthetic Methodologies
The primary significance of this compound in synthetic chemistry lies in its role as a protected nucleoside intermediate. ontosight.ai In the synthesis of oligonucleotides (short chains of DNA or RNA), it is crucial to control the sequence in which the nucleoside units are joined together. This is achieved by "protecting" certain reactive groups to prevent them from participating in unwanted side reactions, while leaving other specific sites available for reaction.
The benzoate group at the 3' position of this compound serves as a robust protecting group for the 3'-hydroxyl function. ontosight.ai This protection is essential for directing subsequent chemical reactions, such as the addition of a phosphoramidite (B1245037) group, to the 5'-hydroxyl position. This selective reaction at the 5' position is a cornerstone of the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. biotage.comatdbio.com
The general strategy involves several key steps:
Protection: The 3'-hydroxyl group of thymidine is protected with a benzoate group, forming this compound. Often, the 5'-hydroxyl group is also protected with a different, orthogonally removable group, such as a dimethoxytrityl (DMT) group. ontosight.ai
Activation: The protected nucleoside is then activated, typically by creating a phosphoramidite at the 5'-hydroxyl position.
Coupling: The activated nucleoside is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain, which is often attached to a solid support.
Deprotection: After the desired oligonucleotide sequence has been assembled, the protecting groups, including the 3'-benzoate group, are removed to yield the final, unmodified oligonucleotide. The benzoate group is typically removed under basic conditions, for example, with ammonia (B1221849) or sodium hydroxide (B78521). ontosight.ai
The use of this compound and its derivatives allows for the stepwise and controlled synthesis of custom DNA sequences, which are indispensable tools in molecular biology, diagnostics, and therapeutics. ontosight.ai
| Synthetic Step | Role of this compound Derivative | Typical Reagents |
| 5'-Hydroxyl Protection | Starting material for further modification. | Dimethoxytrityl chloride (DMT-Cl) |
| 3'-Benzoate Protection | Protects the 3'-hydroxyl during 5'-end reactions. | Benzoic anhydride (B1165640) or Benzoyl chloride |
| Phosphitylation | The 5'-hydroxyl is activated for coupling. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| 3'-Benzoate Deprotection | Removal of the protecting group post-synthesis. | Aqueous Ammonia or Sodium Hydroxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPYTUJUAJMJJ-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-53-2 | |
| Record name | Thymidine, 3′-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17331-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine 3'-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine 3'-benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms Involving Thymidine 3 Benzoate
Chemical Lability and Selective Deprotection of Benzoate (B1203000) Esters
The strategic use of protecting groups is fundamental in oligonucleotide synthesis. The benzoate group, often employed to protect the 3'-hydroxyl function of thymidine (B127349), possesses a characteristic lability that can be exploited for its selective removal under specific conditions, leaving other protecting groups intact.
Base-Mediated Hydrolysis of 3'-Benzoate
The benzoate ester at the 3'-position of thymidine is susceptible to cleavage by basic reagents, a process known as saponification. This deprotection is a standard procedure in nucleoside chemistry. The reaction typically proceeds via a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. nih.gov
Commonly used conditions for the removal of the 3'-benzoate group involve treatment with ammonia (B1221849) or sodium hydroxide. ontosight.ai For instance, in the context of oligonucleotide deprotection, benzoyl protecting groups on nucleobases are known to be cleaved rapidly by treatment with concentrated ammonium (B1175870) hydroxide. atdbio.com Similarly, alkaline hydrolysis is effective for removing benzoate esters from the sugar moiety, as demonstrated in the deprotection of 5'-O-benzoate esters of various nucleoside analogues. nih.gov The rate of this hydrolysis can be influenced by the nature of substituents on the benzoate ring, with electron-withdrawing groups generally increasing the rate of cleavage. nih.gov
Acid-Mediated Cleavage of Ancillary Protecting Groups
In multi-step syntheses involving Thymidine 3'-benzoate, other hydroxyl groups, particularly the 5'-hydroxyl, are often protected with acid-labile groups. The most common of these is the 4,4'-dimethoxytrityl (DMT) group. The significant difference in lability between the base-labile benzoate group and the acid-labile DMT group allows for orthogonal deprotection, a cornerstone of solid-phase oligonucleotide synthesis. ontosight.ai
The DMT group is quantitatively removed under mild acidic conditions, typically using dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane. ontosight.aiatdbio.com The mechanism involves the formation of a stable dimethoxytrityl carbocation, which produces an intense orange color that can be used to spectrophotometrically monitor the efficiency of each coupling cycle in automated DNA synthesis. atdbio.comumich.edu Other acid-labile groups, such as the pixyl (9-phenylxanthen-9-yl) group, which is cleaved at a similar rate to DMT, and various acetal (B89532) protecting groups, can also be used for the 5'-position and are removed under acidic conditions. umich.edubeilstein-journals.org
Nucleophilic Substitution Reactions at the 3'-Position
The 3'-carbon of the deoxyribose ring in thymidine derivatives is a key site for chemical modification. While the benzoate group is not a classical leaving group like a tosylate or a halide, under certain conditions, it can be displaced by potent nucleophiles.
Intermolecular Displacement of Benzoate by Sulfur Nucleophiles
A noteworthy reaction is the direct nucleophilic displacement of a benzoate group by a sulfur nucleophile. While benzoate is generally considered a poor leaving group for SN2 reactions, its displacement has been observed under specific, forcing conditions. cdnsciencepub.com
In a key study involving a 3-deazauridine (B583639) tribenzoate, treatment with phosphorus pentasulfide in hot picoline resulted in the thiation of the heterocyclic base. This was unexpectedly followed by a novel nucleophilic displacement of the 2'-benzoate group by the newly formed 2-thio anion. cdnsciencepub.comresearchgate.net This reaction highlights that a mercaptide, being a strong nucleophile, can displace a benzoate group, particularly when the reaction is driven by factors such as high temperature and the basicity of the reaction medium. researchgate.net This discovery of a "sulfur-for-benzoate" swap is significant as it suggests a potential, albeit unconventional, pathway for synthesizing 3'-thiothymidine derivatives directly from this compound. Thiation of thymidine analogues with Lawesson's reagent is a more common method for introducing sulfur, but this typically targets the C4 carbonyl of the thymine (B56734) base rather than displacing a sugar substituent. nih.gov
| Reactant | Reagent(s) | Product | Observation | Reference(s) |
| 3-Deazauridine tribenzoate | P₅S₅, picoline | 2-Mercapto-cyclonucleoside | Novel displacement of benzoate by sulfur nucleophile. | researchgate.net, cdnsciencepub.com |
| 5'-O-Benzoate-d4T | Lawesson's reagent | 5'-O-Benzoate-4-thio-d4T | Thiation of the C4 position of the pyrimidine (B1678525) ring. | nih.gov |
Intramolecular Cyclization Pathways
Thymidine derivatives can undergo various intramolecular cyclization reactions, often facilitated by the formation of an anhydro or cyclo-linkage between the sugar moiety and the nucleobase or another part of the sugar. These reactions typically involve a nucleophilic attack from one part of the molecule on an electrophilic center in another part.
For example, the intramolecular displacement of a leaving group, such as a sulfonate ester at the 3'-position, by the N3 or O4 of the thymine base can lead to the formation of cyclonucleosides. rsc.org In the case of the novel displacement of benzoate by sulfur discussed previously, the reaction proceeds further. After the initial intermolecular displacement of the 2'-benzoate, the resulting mercaptide acts as an internal nucleophile, attacking the sugar ring to form a stable S² → 2'-cyclonucleoside. cdnsciencepub.comresearchgate.net Other intramolecular cyclizations can involve the 3'-hydroxyl group directing a nucleophilic attack to the 2'-position of an anhydronucleoside, or the 5'-hydroxyl participating in a Michael addition to the uracil (B121893) ring. acs.orgucla.edu
Oxidation and Phosphitylation Reactions of Benzoate-Protected Thymidine Derivatives
The remaining hydroxyl group of this compound, the 5'-hydroxyl, is a primary alcohol and thus a prime site for oxidation and phosphitylation reactions, which are crucial for creating building blocks for oligonucleotide synthesis.
Oxidation of the 5'-hydroxyl group on a benzoate-protected nucleoside can be achieved using various reagents. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems can selectively oxidize the primary 5'-alcohol to a carboxylic acid without affecting the secondary 3'-benzoate-protected hydroxyl. acs.org This transformation is valuable for preparing modified nucleosides. Other oxidation reactions may target different parts of the molecule, such as the conversion of intermediate phosphorothioites to phosphorothioates using reagents like tetrabutylammonium (B224687) periodate (B1199274) during the synthesis of modified oligonucleotides. oup.com
Phosphitylation is the key reaction for preparing the phosphoramidite (B1245037) monomers required for modern automated oligonucleotide synthesis. The 5'-hydroxyl of a fully protected nucleoside, such as 5'-O-DMT-thymidine-3'-benzoate (after removal of the 3'-benzoate and reprotection of the 5'-OH), is reacted with a phosphitylating agent. A common reagent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). beilstein-journals.org This reaction converts the nucleoside into a phosphoramidite, which is the activated species that couples to the growing oligonucleotide chain on the solid support. beilstein-journals.org The choice of phosphitylating reagent and reaction conditions is critical to avoid side reactions, such as the premature removal of other protecting groups. beilstein-journals.org
| Reaction Type | Starting Material | Reagent(s) | Product Functionality | Purpose | Reference(s) |
| Oxidation | 5'-OH, 3'-OBz Uridine (B1682114) | TEMPO/DAIB | 5'-Carboxylic acid | Synthesis of modified nucleosides | acs.org |
| Phosphitylation | 5'-OH, 3'-protected Nucleoside | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | 5'-Phosphoramidite | Preparation of monomers for oligonucleotide synthesis | beilstein-journals.org |
Applications in Advanced Nucleic Acid Chemistry and Oligonucleotide Synthesis
Role as a Building Block in Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis, a technique that revolutionized the production of custom DNA and RNA sequences, relies on the sequential addition of protected nucleoside monomers to a growing chain anchored to a solid support. atdbio.com In this context, thymidine (B127349) 3'-benzoate, often in conjunction with a 5'-protecting group like dimethoxytrityl (DMT), has served as a key building block. ontosight.ai
The process of incorporating a thymidine residue into an oligodeoxynucleotide chain using a 3'-benzoate protected precursor involves a series of carefully controlled chemical reactions. The 5'-hydroxyl group, typically protected by an acid-labile DMT group, is first deprotected. ontosight.ai This free 5'-hydroxyl then reacts with an incoming phosphoramidite (B1245037) monomer, which is activated to form a phosphite (B83602) triester linkage. biotage.com The 3'-benzoate group on the support-bound nucleoside remains in place during this coupling step, preventing the 3'-hydroxyl from interfering with the reaction.
The benzoate (B1203000) group is base-labile, meaning it can be removed under basic conditions, typically using ammonia (B1221849) or sodium hydroxide (B78521). ontosight.ai This deprotection step reveals the 3'-hydroxyl group, allowing for further elongation of the oligonucleotide chain in some synthetic strategies or, more commonly, is removed during the final deprotection of the completed oligonucleotide.
The principles of solid-phase synthesis are highly amenable to automation, and DNA synthesizers have become standard laboratory equipment. biotage.comwikipedia.org While the use of 3'-benzoate as a protecting group has been largely superseded by other strategies in modern automated synthesis, early protocols did incorporate such precursors. These automated cycles would involve the sequential delivery of reagents to a column containing the solid support with the growing oligonucleotide chain. biotage.com
The cycle typically consists of:
Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid). ontosight.ai
Coupling: Addition of the next phosphoramidite monomer and an activator.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. atdbio.com
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate (B84403) triester.
The 3'-benzoate group would be removed during the final cleavage from the solid support and deprotection of the oligonucleotide, typically with concentrated ammonium (B1175870) hydroxide. umich.edu
Precursors for Modified Oligonucleotides and Analogues
The chemical versatility of thymidine 3'-benzoate extends to its use as a starting material for the synthesis of modified oligonucleotides. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, which are crucial for therapeutic applications.
Phosphorothioate oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a cornerstone of antisense technology due to their enhanced resistance to nuclease degradation. sigmaaldrich.com The synthesis of these analogues can be achieved using methods that are compatible with the use of 3'-benzoate protected nucleosides. In some synthetic routes, a 3'-thiobenzoate can be used to introduce a sulfur atom at the 3' position, which is a key step in forming a 3'-S-phosphorothiolate linkage, a related and also nuclease-resistant backbone modification. nih.gov
| Backbone Modification | Key Feature | Advantage |
| Phosphodiester (Natural) | P-O linkage | Biocompatible |
| Phosphorothioate | P-S linkage | Nuclease Resistance sigmaaldrich.com |
| 3'-S-Phosphorothiolate | 3'-S-P linkage | Nuclease Resistance nih.gov |
More advanced modifications involve the complete replacement of the phosphodiester linkage with other chemical moieties. Thymidine derivatives, conceptually similar to this compound in their use of protecting group strategies, are precursors for creating novel backbones. For instance, the synthesis of oligonucleotides with sulfamate (B1201201) or sulfamide (B24259) linkages has been explored to create charge-neutral analogues with potentially improved cellular uptake. acs.orgnih.govsoton.ac.uk
Recent research has focused on combining these novel backbones with other modifications, such as Locked Nucleic Acids (LNA), to further enhance binding affinity and nuclease resistance. acs.orgnih.govsoton.ac.uk While not always directly employing this compound, the synthetic principles of protecting the 3'-position are fundamental to these advanced chemical strategies. For example, the synthesis of LNA-sulfamate and sulfamide linkages has been successfully demonstrated, highlighting the ongoing innovation in this area. acs.orgnih.gov
Historical Context and Evolution of Oligonucleotide Synthesis Methodologies
The journey to modern, automated oligonucleotide synthesis has been marked by several key methodological advancements. The initial phosphodiester and phosphotriester methods developed in the 1950s and 60s were laborious and limited in scale. d-nb.info The introduction of solid-phase synthesis by Bruce Merrifield in the 1960s was a significant turning point. atdbio.combiotage.com
The use of the benzoyl group as a protecting group for the exocyclic amines of cytidine (B196190) and adenosine, and for the imide function of guanine (B1146940) and thymine (B56734), was a feature of earlier synthetic strategies. nih.govsigmaaldrich.com Specifically for thymidine, while it doesn't have an exocyclic amine, protection of the N3 position of the thymine ring with a benzoyl group has been used to prevent side reactions. nih.gov The 3'-benzoate served a similar purpose of temporary protection during chain elongation.
The development of the phosphoramidite method in the early 1980s by Marvin Caruthers and his team became the gold standard for oligonucleotide synthesis due to its high coupling efficiencies and the relative stability of the phosphoramidite monomers. biotage.comsigmaaldrich.com This method, combined with automated solid-phase synthesizers, has made the routine synthesis of oligonucleotides possible. wikipedia.org While the direct use of this compound has become less common in standard phosphoramidite chemistry, the fundamental principles of using protecting groups, for which the benzoate group was an early and important example, remain central to the field.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the purification of thymidine (B127349) 3'-benzoate from reaction mixtures and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of thymidine derivatives, including thymidine 3'-benzoate. nih.govnih.gov This technique separates components in a liquid sample by pumping the solution through a column packed with a stationary phase. units.it For compounds like this compound, reversed-phase HPLC is often employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. units.it
The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. units.it By using a gradient elution, where the composition of the mobile phase is changed over time, a high-resolution separation of the desired product from starting materials, reagents, and byproducts can be achieved. units.it The identity of the separated compounds can be confirmed by comparing their retention times with those of known standards and by collecting fractions for further analysis by other spectroscopic methods. nih.gov For instance, HPLC has been successfully used to separate and quantify thymidine and its metabolites in various biological samples. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for monitoring the progress of chemical reactions, including the synthesis of this compound. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).
The choice of the mobile phase is crucial for achieving good separation. A common solvent system for the TLC analysis of protected nucleosides is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govsigmaaldrich.com For example, a system of 8:2 hexane/EtOAc has been used to monitor reactions involving thymidine derivatives. nih.gov
After development, the separated spots are visualized. Since this compound contains a chromophore (the benzoyl group and the thymine (B56734) base), it can often be detected under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. nih.govresearchgate.net Staining with various reagents can also be used for visualization. illinois.eduepfl.ch The relative mobility of the compound, known as the retention factor (Rf) value, provides an indication of its polarity and can be compared to that of the starting materials to determine if the reaction is complete.
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly used for the analysis of nucleoside derivatives. nih.gov
In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer. ESI is a soft ionization technique, meaning it typically produces the protonated molecule [M+H]+ or other adducts with minimal fragmentation, allowing for the direct determination of the molecular weight. nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. vulcanchem.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, characteristic pieces. For thymidine, characteristic fragment ions include the loss of the deoxyribose sugar to yield the protonated thymine base.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound in solution. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H NMR spectrum of this compound allow for the assignment of each proton in the molecule. For example, the protons of the benzoyl group will appear in the aromatic region of the spectrum, while the protons of the deoxyribose ring and the methyl group of the thymine base will have characteristic chemical shifts in the aliphatic region. nih.govnih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and its chemical environment. For instance, the carbonyl carbon of the benzoate (B1203000) group will have a characteristic downfield chemical shift. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and between protons and their directly attached carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is crucial for confirming the stereochemistry of the sugar moiety and the position of the benzoate group at the 3'-position. nih.gov Quantitative ¹H NMR (qNMR) can also be used to determine the concentration and purity of the compound. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.combioscience.fi
The diffraction pattern is a unique fingerprint of the crystal lattice and provides information about the unit cell dimensions and the symmetry of the crystal. anton-paar.com By analyzing the intensities of the diffracted X-rays, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the positions of all the atoms in the molecule. anton-paar.com
A successful X-ray crystallographic analysis of this compound would provide highly accurate bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insights into the conformation of the deoxyribose ring and the orientation of the benzoate and thymine moieties. This technique is also invaluable for establishing the absolute stereochemistry of chiral centers. While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and precision. acs.org
Computational Insights into this compound: A Theoretical Perspective
While specific computational and theoretical modeling studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the well-established field of computational chemistry provides a robust framework for predicting its properties and reactivity. Drawing upon research on thymidine and its various acylated derivatives, this article outlines the theoretical approaches that can be applied to understand the molecular behavior of this compound.
Computational Chemistry and Theoretical Modeling Studies
Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular structures, properties, and reaction mechanisms. For complex molecules like thymidine (B127349) 3'-benzoate, these methods can elucidate electronic characteristics and predict behavior in synthetic processes, complementing experimental studies.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of molecules. scirp.orgresearchgate.net For thymidine 3'-benzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be the initial step to determine its optimal molecular geometry and electronic properties. scirp.orgresearchgate.net
Molecular Geometry: The optimization of the molecular structure of thymidine and its acylated analogs using DFT allows for the determination of a stable conformation characterized by minimal free energy. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial arrangement of the benzoate (B1203000) group relative to the thymidine scaffold, which is critical for understanding its interaction with biological targets or other reactants.
Electronic Structure: The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to several important electronic descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.netcyberleninka.ru It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the thymine (B56734) ring, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). scirp.org These parameters provide a quantitative measure of the molecule's reactivity.
The following table presents representative data from DFT calculations on thymidine and some of its acylated derivatives, illustrating the types of electronic properties that would be determined for this compound.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thymidine | -6.21 | -0.98 | 5.23 |
| 5'-O-Lauroylthymidine | -6.25 | -0.99 | 5.26 |
| 5'-O-Myristoylthymidine | -6.26 | -1.00 | 5.26 |
| 3'-O-Acetyl-5'-O-lauroylthymidine | -6.32 | -1.05 | 5.27 |
This table contains representative data for illustrative purposes and is based on findings for other thymidine derivatives.
Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation (synthesis) or its subsequent transformations. A common synthetic route to such compounds involves the acylation of the hydroxyl groups of thymidine. researchgate.net
Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, in the benzoylation of the 3'-hydroxyl group of thymidine, DFT could be used to model the reaction pathway, likely involving the formation of a tetrahedral intermediate. By calculating the activation energies for different potential pathways, the most favorable mechanism can be determined.
Furthermore, computational methods can shed light on the role of catalysts or reaction conditions. For example, in acid-catalyzed reactions of anhydronucleosides, computational studies can clarify how the catalyst facilitates nucleophilic attack by altering the electronic structure of the substrate.
A significant application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For a molecule like thymidine, which has multiple reactive sites (e.g., the hydroxyl groups at the 3' and 5' positions and various atoms on the thymine base), predicting the outcome of a reaction is crucial.
Regioselectivity: In the synthesis of this compound, achieving selectivity for the 3'-hydroxyl group over the 5'-hydroxyl group is a key challenge. Computational modeling can help predict this regioselectivity by calculating the relative activation energies for the reaction at each site. Factors such as steric hindrance and the local electronic environment, which can be quantified through calculations, play a major role. For instance, the relative nucleophilicity of the 3'- and 5'-hydroxyl oxygen atoms can be assessed using calculated atomic charges or by modeling their interaction with an electrophile.
Stereoselectivity: For reactions involving the creation of new chiral centers, computational methods can predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the one with the lower activation energy can be identified as the major product.
Future Directions and Emerging Research Avenues
Integration into Complex Nucleic Acid Construct Synthesis
Thymidine (B127349) 3'-benzoate and its analogs are fundamental building blocks for the synthesis of complex nucleic acid constructs that go far beyond simple DNA or RNA sequences. ontosight.ai These constructs often incorporate a variety of modifications to enhance their therapeutic properties, such as increased nuclease resistance, improved binding affinity, and specific biological activities. jst.go.jp
Furthermore, research is focused on incorporating thymidine analogs with modified backbones. The natural phosphodiester linkage is susceptible to degradation by nucleases. jst.go.jp Replacing it with more robust linkages, such as phosphorothioates or triazoles, can significantly extend the half-life of oligonucleotide drugs in the body. jst.go.jpresearchgate.netnih.gov The synthesis of these backbone-modified oligonucleotides requires protected nucleosides like thymidine 3'-benzoate that are stable to the specific reaction conditions used to create these alternative linkages. For example, the synthesis of oligonucleotides with 3'-S-phosphorothiolate linkages has been developed using suitably protected 3'-thio-thymidine derivatives. nih.gov
The assembly of branched or multimeric nucleic acid structures for applications in nanotechnology and targeted drug delivery is another emerging field. These complex architectures require monomers with specialized protecting groups that allow for the creation of branching points. The principles governing the use of this compound can be extended to more complex derivatives designed for these sophisticated constructs.
Table 2: Examples of Complex Nucleic Acid Constructs Utilizing Modified Thymidine Analogs
| Construct Type | Description | Purpose | Synthetic Consideration |
|---|---|---|---|
| Chimeric Oligonucleotides | Sequences containing a mix of different nucleic acid analogs (e.g., DNA, LNA, RNA). alfachemic.com | Tune binding affinity, stability, and biological activity. | Compatibility of different protected monomers and deprotection steps. |
| Backbone-Modified Oligonucleotides | Analogs with altered internucleotide linkages (e.g., phosphorothioate, triazole). jst.go.jpresearchgate.net | Enhance nuclease resistance and pharmacokinetic properties. jst.go.jp | Stability of the 3'-benzoate group during the formation of the modified linkage. |
| Functionalized Oligonucleotides | Sequences conjugated to other molecules like peptides, fluorophores, or drugs. jst.go.jp | Targeting, imaging, and therapeutic delivery. | Requires orthogonal protecting groups for site-specific conjugation. uni-konstanz.de |
| Branched/Multimeric Constructs | Non-linear nucleic acid architectures. | Nanotechnology, multivalent targeting scaffolds. | Use of specialized monomers with multiple reactive sites and corresponding protection. |
Advancements in Automated Synthetic Platforms for Modified Oligonucleotides
The production of oligonucleotides, including those derived from this compound, is dominated by automated solid-phase phosphoramidite (B1245037) chemistry. jst.go.jpnih.gov Future research in this area aims to enhance the speed, scale, and efficiency of these platforms, particularly for the synthesis of highly modified and lengthy oligonucleotides.
A key challenge in synthesizing modified oligonucleotides is that the incorporation of non-standard monomers, such as thymidine analogs with bulky modifications, can be less efficient than the coupling of natural nucleosides. jst.go.jp Research is ongoing to optimize coupling reagents, activators, and reaction times to improve the efficiency of incorporating these modified building blocks. jst.go.jpnih.gov For example, extended coupling times are often required for modified phosphoramidites to achieve high yields. jst.go.jpnih.gov
The development of "UltraMild" protecting groups and deprotection strategies is another significant advancement. glenresearch.com These methods use milder reagents to remove the protecting groups after synthesis, which is crucial for preserving the integrity of sensitive modifications on the oligonucleotide. The benzoyl group on thymidine is relatively robust, but its removal conditions must be compatible with any other sensitive functional groups present in the final product.
Furthermore, there is a push towards more sustainable and cost-effective synthetic methods. nih.gov This includes the development of reusable solid supports and more efficient solvent usage. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high fidelity and milder reaction conditions of enzymatic methods, are also gaining traction. researchgate.net In such a system, chemically synthesized building blocks like this compound could be incorporated into longer sequences by enzymes.
Table 3: Key Areas of Advancement in Automated Oligonucleotide Synthesis
| Advancement Area | Description | Impact on Modified Oligonucleotide Synthesis |
|---|---|---|
| Optimized Coupling Chemistry | Development of more potent activators and optimized reaction conditions. jst.go.jpnih.gov | Improves the incorporation efficiency of sterically hindered or electronically modified monomers. |
| UltraMild Deprotection | Use of milder reagents (e.g., potassium carbonate in methanol) for post-synthetic deprotection. glenresearch.comnih.gov | Enables the synthesis of oligonucleotides with sensitive functional groups that would be degraded by standard deprotection. |
| High-Throughput Synthesizers | Platforms capable of synthesizing many different oligonucleotides in parallel. nih.gov | Facilitates the rapid screening of modified oligonucleotide libraries for drug discovery and diagnostics. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for oligonucleotide assembly. researchgate.net | Offers potential for higher fidelity, milder conditions, and the synthesis of very long constructs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
